molecular formula C15H24 B1680767 alpha-Santalene CAS No. 512-61-8

alpha-Santalene

Cat. No.: B1680767
CAS No.: 512-61-8
M. Wt: 204.35 g/mol
InChI Key: KWFJIXPIFLVMPM-MFEYBKIZSA-N
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Description

Alpha-Santalene: is a sesquiterpene hydrocarbon found predominantly in the essential oil of sandalwood (Santalum album). It is a tricyclic compound with a unique structure that contributes to the characteristic fragrance of sandalwood oil. This compound is highly valued in the perfumery and flavoring industries due to its pleasant aroma and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Santalene can be synthesized through the cyclization of farnesyl pyrophosphate (FPP) using specific enzymes. The process involves the use of santalene synthase, which catalyzes the conversion of FPP to this compound. This reaction can be carried out both in vitro and in vivo. In vitro methods involve the use of isolated enzymes, while in vivo methods utilize genetically engineered microorganisms such as Saccharomyces cerevisiae .

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological approaches. Engineered strains of Saccharomyces cerevisiae have been developed to produce this compound through fermentation processes. These strains are modified to overexpress the genes encoding santalene synthase and other enzymes involved in the mevalonate pathway, which leads to the production of FPP .

Chemical Reactions Analysis

Types of Reactions: Alpha-Santalene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Santalols (alpha-santalol and beta-santalol)

    Reduction: Dihydro-alpha-Santalene

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

Biological Properties

Alpha-santalene exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

  • Antioxidant Activity : Research indicates that this compound possesses potent antioxidant properties, which can modulate various biochemical parameters related to oxidative stress. This activity is particularly relevant in preventing cellular damage associated with cancer and other diseases .
  • Antitumor Effects : Studies have shown that this compound can inhibit the growth of various cancer cell types, including breast and prostate cancer cells. Its mechanism involves the suppression of cellular proliferation and the induction of apoptosis in malignant cells .
  • Neuroprotective Effects : this compound has been linked to neurotherapeutic activities, demonstrating potential in treating neurological conditions by influencing neurotransmitter systems. It may enhance memory function and exhibit anxiolytic-like effects .

Metabolic Engineering Applications

Recent advances in metabolic engineering have enabled the production of this compound using non-native hosts such as Escherichia coli:

  • Production Optimization : Researchers have manipulated ribosome binding sites to enhance the production of this compound in engineered E. coli strains. For instance, one strain achieved a titer of 599 mg/L through the deletion of competing pathways .
  • Transgenic Plant Systems : The moss Physcomitrella patens has been genetically modified to produce this compound at notable yields. Targeting specific enzymes within chloroplasts has resulted in improved production rates .

Applications in Pharmaceuticals

This compound's therapeutic potential extends into various pharmaceutical applications:

  • Chemoprevention : The compound is being studied for its ability to prevent cancer by blocking carcinogenic pathways and inhibiting tumor growth. Its effectiveness as a chemopreventive agent makes it a candidate for further clinical studies .
  • Sandalwood Oil Formulations : Due to its calming effects and ability to modulate stress responses, this compound is often incorporated into formulations aimed at reducing anxiety and promoting relaxation .

Cosmetic and Fragrance Industry

The cosmetic industry utilizes this compound for its aromatic properties and skin benefits:

  • Fragrance Component : this compound contributes to the characteristic scent of sandalwood oil, making it a popular ingredient in perfumes and personal care products.
  • Skin Care Products : Its antioxidant properties are leveraged in skincare formulations aimed at protecting against environmental damage and aging .

Food Industry Applications

In the food industry, this compound is recognized for its flavoring properties:

  • Natural Flavoring Agent : Its pleasant aroma allows it to be used as a natural flavoring agent in various food products, enhancing sensory experiences without synthetic additives.

Case Studies

StudyFindings
Chen et al. (2024)Demonstrated the antioxidant properties of sandalwood oil containing this compound, showing modulation of liver enzyme levels under oxidative stress conditions .
Metabolic Engineering Study (2025)Achieved significant increases in this compound production using engineered E. coli, highlighting the potential for industrial-scale synthesis .
Cancer Research (2023)Investigated the antitumor effects of this compound on prostate cancer cells, revealing its ability to inhibit cell proliferation effectively .

Mechanism of Action

Alpha-Santalene is often compared with other sesquiterpenes found in sandalwood oil, such as beta-Santalene, epi-beta-Santalene, and alpha-Bergamotene. These compounds share similar structures but differ in their stereochemistry and specific functional groups. This compound is unique due to its specific tricyclic structure and the position of its double bonds, which contribute to its distinct fragrance and chemical properties .

Comparison with Similar Compounds

  • Beta-Santalene
  • Epi-beta-Santalene
  • Alpha-Bergamotene
  • Squalene

Alpha-Santalene stands out due to its higher stability and more pronounced fragrance, making it a preferred choice in the perfumery and flavoring industries.

Biological Activity

Alpha-santalene is a natural sesquiterpene primarily derived from sandalwood oil, known for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its various biological activities. It belongs to the class of sesquiterpenes, which are known for their complex structures and significant pharmacological effects.

Antioxidant Properties

This compound has been shown to possess significant antioxidant capabilities. In vivo studies indicate that sandalwood oil, which contains this compound, modulates various biochemical parameters associated with oxidative stress. Parameters such as serum aminotransferases and superoxide dismutase levels were significantly improved in models subjected to oxidative stress .

Anti-inflammatory Effects

Sandalwood oil has also been noted for its anti-inflammatory properties. The modulation of inflammatory pathways suggests that this compound may play a role in reducing inflammation-related conditions. This effect is particularly relevant in neurological contexts where oxidative stress and inflammation are prevalent .

Anticancer Activity

Case Study: Breast Cancer Research
Alpha-santalol has been investigated for its anticancer properties, particularly in breast cancer models. It was found to inhibit the growth of malignant cells regardless of estrogen receptor status. This suggests that this compound may similarly affect cancer cell viability and migration through mechanisms involving key signaling pathways such as β-catenin .

Cancer TypeMechanism of ActionReference
Breast CancerInhibition of cell growth and migrationChen et al., 2024

Metabolic Engineering for Production

Recent advancements in metabolic engineering have facilitated the production of this compound in non-native hosts such as Escherichia coli. By optimizing ribosome binding sites (RBS) and manipulating metabolic pathways, researchers have achieved significant yields of this compound, enhancing its availability for research and therapeutic use .

Properties

CAS No.

512-61-8

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(6R,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane

InChI

InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1

InChI Key

KWFJIXPIFLVMPM-MFEYBKIZSA-N

SMILES

CC(=CCCC1(C2CC3C1(C3C2)C)C)C

Isomeric SMILES

CC(=CCC[C@]1(C2C[C@H]3C1(C3C2)C)C)C

Canonical SMILES

CC(=CCCC1(C2CC3C1(C3C2)C)C)C

Appearance

Solid powder

Key on ui other cas no.

512-61-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-santalene
beta-santalene

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 grams (0.046 moles) of π-bromotricyclene having the structure: ##STR61## prepared according to the process of Corey et al., J. Am. Chem. Soc. 79, 5773 (1957) in 500 ml of absolute diethyl ether is added to 70 g (2.9 moles) of magnesium in 100 ml of ether during 7 hours. The mixture is heated at reflux for an additional 1.5 hours. The Grignard reagent is filtered through a glass-wood plug into γ,γ -dimethylallyl mesitoate (12.8 g., 0.055 mole, b.p. 95°-100° (0.1 mm.)) in 50 ml of ether. The time required for the addition was 2 hours. The excess magnesium is rinsed with 100 ml of ether and the washing is also added to the ester. The mixture is allowed to stand at room temperature for 96 hours. At the end of this time, a fine white percipitate appears in considerable quantity. To the ether solution is added with stirring a saturated ammonium chloride solution, and stirring is continued until both aqueous and ether layers are clear. The ether solution is washed with 10% sodium hydroxide, water and dried over sodium sulfate. The crude oil (12 g) after evaporation of ether is dissolved in pentane and chromatographed on alumina. The product is eluted with pentane and distilled to give two fractions: no. 1, 1.29 g., b.p. 56°-130° (15-20 mm.), N25D 1.4496; no. 2 2.81 g, b.p. 130°-140° (15-20 mm), n25D 1.4820. The residue from the distillation which solidified is largely bi-π-tricyclyl. Fraction 2 is redistilled, dissolved in pentane and chromatographed on alumina. The eluate is distilled and yields 1.7 g of oil, b.p. 116°-120° (8 ± 2 mm.), n25D 1.4822; infrared absorption at 1670, 858 and 840 cm,- 1 ; alpha26D + 18.4° , +17.2° (pure liquid).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
γ,γ -dimethylallyl mesitoate
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
2
Quantity
2.81 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
oil

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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